Ustiloxin A

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

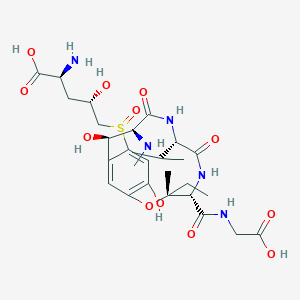

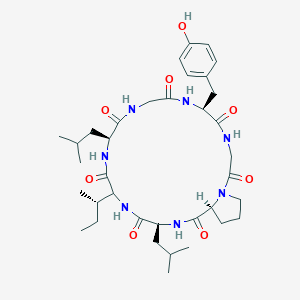

L'ustiloxine A est une mycotoxine cyclopeptidique produite par le champignon pathogène Ustilaginoidea virens, qui provoque la fausse carie du riz . Ce composé est connu pour sa phytotoxicité, en particulier sa capacité à inhiber la germination des graines . L'ustiloxine A possède une structure cyclique à 13 chaînons et est l'une des six ustiloxinines identifiées .

Applications De Recherche Scientifique

Ustiloxin A has a wide range of scientific research applications:

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : L'ustiloxine A est généralement extraite des boules de fausse carie du riz, qui sont des colonies fongiques dans les fleurons du riz . Le processus d'extraction implique l'utilisation d'une combinaison de chromatographie sur colonne de résine macroporeuse et de chromatographie contre-courante à haute vitesse . Le composé est extrait à l'aide d'une solution d'acide formique à 3,81 % et adsorbé par la résine XAD-4. Il est ensuite élué avec une solution de méthanol à 40 % complétée par 0,1 % d'acide trifluoroacétique . Une purification supplémentaire est obtenue en utilisant un système de solvant biphasique composé de n-butanol, d'acide trifluoroacétique et d'eau .

Méthodes de production industrielle : La production industrielle de l'ustiloxine A suit des méthodes d'extraction et de purification similaires à celles décrites ci-dessus. L'utilisation de résines macroporeuses telles que SP207 et SP700 a été optimisée pour la préparation et la purification à grande échelle de l'ustiloxine A .

Analyse Des Réactions Chimiques

Types de réactions : L'ustiloxine A subit diverses réactions chimiques, notamment des réactions d'oxydation, de réduction et de substitution.

Réactifs et conditions courants :

Oxydation : Des agents oxydants courants tels que le peroxyde d'hydrogène ou le permanganate de potassium peuvent être utilisés pour oxyder l'ustiloxine A.

Réduction : Des agents réducteurs comme le borohydrure de sodium ou l'hydrure d'aluminium et de lithium sont utilisés pour les réactions de réduction.

Substitution : Des réactions de substitution nucléophile peuvent être effectuées en utilisant des réactifs tels que l'hydroxyde de sodium ou le cyanure de potassium.

Principaux produits formés : Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut donner des dérivés hydroxylés, tandis que la réduction peut produire des formes réduites de l'ustiloxine A.

4. Applications de la recherche scientifique

L'ustiloxine A possède un large éventail d'applications de recherche scientifique :

Industrie : L'ustiloxine A est explorée pour son utilisation potentielle comme insecticide dans la production agricole.

5. Mécanisme d'action

L'ustiloxine A exerce ses effets en inhibant l'assemblage des microtubules, qui est crucial pour la division cellulaire et la croissance . Le composé se lie à la tubuline, empêchant sa polymérisation en microtubules, ce qui perturbe la formation du cytosquelette cellulaire . Ce mécanisme est responsable de ses activités cytotoxique et phytotoxique.

Composés similaires :

Ustiloxin B : Une autre mycotoxine cyclopeptidique produite par Ustilaginoidea virens, avec des propriétés phytotoxiques et cytotoxiques similaires.

Ustiloxin C, D, F, et G : D'autres dérivés d'ustiloxines identifiés dans les boules de fausse carie du riz.

Unicité de l'ustiloxine A : L'ustiloxine A est unique en raison de sa forte inhibition de la germination des graines et de son activité cytotoxique puissante . Sa capacité à perturber l'assemblage des microtubules en fait un composé précieux pour l'étude de la division cellulaire et les applications anticancéreuses potentielles .

Mécanisme D'action

Ustiloxin A exerts its effects by inhibiting microtubule assembly, which is crucial for cell division and growth . The compound binds to tubulin, preventing its polymerization into microtubules, thereby disrupting the cell skeleton formation . This mechanism is responsible for its cytotoxic and phytotoxic activities.

Comparaison Avec Des Composés Similaires

Ustiloxin B: Another cyclopeptide mycotoxin produced by Ustilaginoidea virens, with similar phytotoxic and cytotoxic properties.

Ustiloxin C, D, F, and G: Other derivatives of ustiloxins identified from rice false smut balls.

Uniqueness of Ustiloxin A: this compound is unique due to its strong inhibition of seed germination and its potent cytotoxic activity . Its ability to disrupt microtubule assembly makes it a valuable compound for studying cell division and potential anticancer applications .

Propriétés

Numéro CAS |

143557-93-1 |

|---|---|

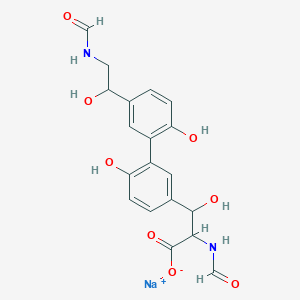

Formule moléculaire |

C28H43N5O12S |

Poids moléculaire |

673.7 g/mol |

Nom IUPAC |

(2S,4S)-2-amino-5-[[(3R,4S,7S,10S,11R)-4-(carboxymethylcarbamoyl)-3-ethyl-11,15-dihydroxy-3-methyl-10-(methylamino)-6,9-dioxo-7-propan-2-yl-2-oxa-5,8-diazabicyclo[10.3.1]hexadeca-1(15),12(16),13-trien-13-yl]sulfinyl]-4-hydroxypentanoic acid |

InChI |

InChI=1S/C28H43N5O12S/c1-6-28(4)23(26(41)31-10-19(36)37)33-24(39)20(12(2)3)32-25(40)21(30-5)22(38)14-8-17(45-28)16(35)9-18(14)46(44)11-13(34)7-15(29)27(42)43/h8-9,12-13,15,20-23,30,34-35,38H,6-7,10-11,29H2,1-5H3,(H,31,41)(H,32,40)(H,33,39)(H,36,37)(H,42,43)/t13-,15-,20-,21-,22+,23+,28+,46?/m0/s1 |

Clé InChI |

QRLBQXQEGMBXFM-MWFNQMQISA-N |

SMILES isomérique |

CC[C@@]1([C@H](NC(=O)[C@@H](NC(=O)[C@H]([C@@H](C2=CC(=C(C=C2S(=O)C[C@H](C[C@@H](C(=O)O)N)O)O)O1)O)NC)C(C)C)C(=O)NCC(=O)O)C |

SMILES |

CCC1(C(NC(=O)C(NC(=O)C(C(C2=CC(=C(C=C2S(=O)CC(CC(C(=O)O)N)O)O)O1)O)NC)C(C)C)C(=O)NCC(=O)O)C |

SMILES canonique |

CCC1(C(NC(=O)C(NC(=O)C(C(C2=CC(=C(C=C2S(=O)CC(CC(C(=O)O)N)O)O)O1)O)NC)C(C)C)C(=O)NCC(=O)O)C |

Synonymes |

ustiloxin A |

Origine du produit |

United States |

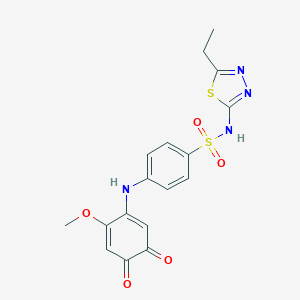

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(5Z)-5-[(3aS,4S,5R,6aS)-4-(2-cyclohexylethynyl)-5-hydroxy-3,3a,4,5,6,6a-hexahydro-1H-pentalen-2-ylidene]pentanoic acid](/img/structure/B235845.png)

![3-[2-(6,7-dichloro-3-hydroxy-5,5,8a-trimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl)-1-hydroxyethyl]pyrrolidine-2,5-dione](/img/structure/B235906.png)